

Technical Guide: (2-Amino-4,5-difluorophenyl)methanol (CAS: 748805-87-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Amino-4,5-difluorophenyl)methanol
Cat. No.:	B1323463

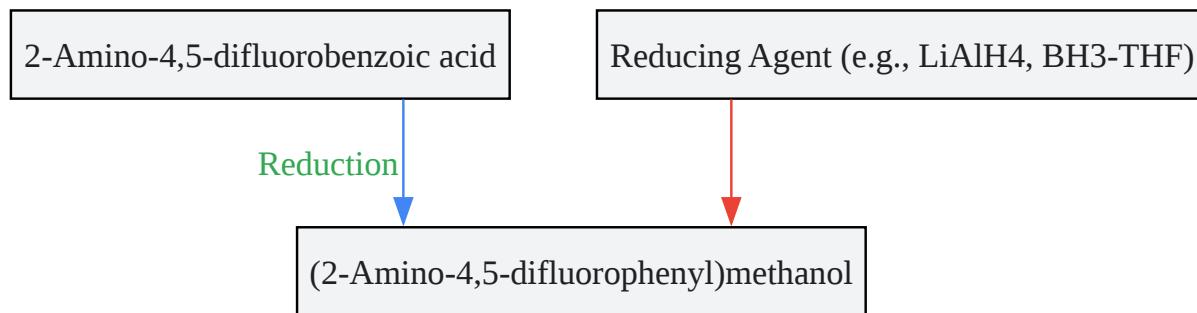
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic building block with potential applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a technical overview of **(2-Amino-4,5-difluorophenyl)methanol**, including its chemical properties, a plausible synthetic route, safety information, and its potential role as a chemical intermediate in pharmaceutical research.

Chemical and Physical Properties


While extensive experimental data for **(2-Amino-4,5-difluorophenyl)methanol** is not widely available in published literature, the following table summarizes its basic properties compiled from chemical suppliers and computational predictions.

Property	Value	Source
CAS Number	748805-87-0	N/A
Molecular Formula	C ₇ H ₇ F ₂ NO	[1]
Molecular Weight	159.13 g/mol	[1]
IUPAC Name	(2-amino-4,5-difluorophenyl)methanol	[1]
Canonical SMILES	C1=C(C(=CC(=C1F)F)N)CO	N/A
Physical State	Solid (predicted)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A

Synthesis

A definitive, published experimental protocol for the synthesis of **(2-Amino-4,5-difluorophenyl)methanol** is not readily available. However, a plausible and common synthetic route involves the reduction of its corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **(2-Amino-4,5-difluorophenyl)methanol**.

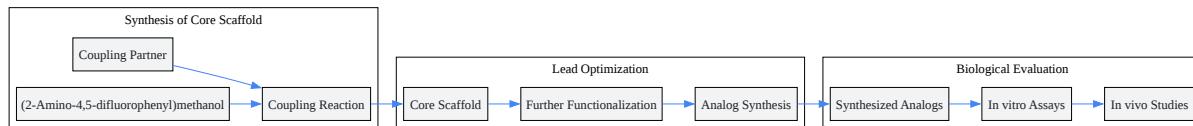
Experimental Protocol: Representative Reduction of a Benzoic Acid

The following is a general procedure for the reduction of a substituted benzoic acid to a benzyl alcohol and should be adapted and optimized for the specific substrate.

Materials:

- 2-Amino-4,5-difluorobenzoic acid
- Lithium aluminum hydride (LiAlH_4) or Borane-tetrahydrofuran complex ($\text{BH}_3\text{-THF}$)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:


- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-4,5-difluorobenzoic acid in anhydrous THF.

- **Addition of Reducing Agent:** Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the reducing agent (e.g., 1 M $\text{BH}_3\text{-THF}$ in THF or a suspension of LiAlH_4 in THF) to the stirred suspension.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.
- **Work-up:** Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Application in Drug Discovery

(2-Amino-4,5-difluorophenyl)methanol is categorized as a "building block" or "chemical intermediate" in the context of pharmaceutical synthesis.^[1] Its utility lies in its bifunctional nature, possessing a nucleophilic amino group and a hydroxyl group that can be further functionalized. This allows for its incorporation into larger, more complex molecules with potential therapeutic applications. The difluorophenyl moiety is of particular interest in medicinal chemistry for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

General Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- To cite this document: BenchChem. [Technical Guide: (2-Amino-4,5-difluorophenyl)methanol (CAS: 748805-87-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1323463#2-amino-4-5-difluorophenyl-methanol-cas-number-748805-87-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com